9-Anthraceneethanol

概要

説明

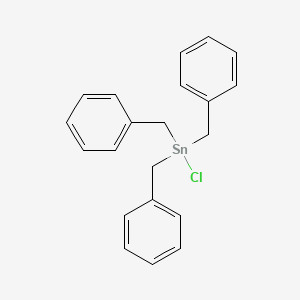

9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .

Synthesis Analysis

The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . It is a versatile precursor to supramolecular assemblies .Molecular Structure Analysis

The molecular formula of 9-Anthracenemethanol is C15H12O . The InChI key is JCJNNHDZTLRSGN-UHFFFAOYSA-N .Chemical Reactions Analysis

9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It is also used in the Diels-Alder reactions .Physical And Chemical Properties Analysis

9-Anthracenemethanol has a molar mass of 208.260 g·mol−1 . It appears as a white solid with a melting point of 158 °C . It is soluble in ordinary organic solvents .科学的研究の応用

Membrane Lipid Diffusion Studies

9-Anthraceneethanol and its derivatives have been utilized to study the lateral motion and distribution of lipids in biological membranes. The use of anthracene fatty acids, such as 9-(2-anthryl)-nonanoic acid, allows for the metabolic incorporation into the glycerophospholipids of cell membranes, facilitating measurements of diffusion coefficients using fluorescence recovery after photobleaching techniques. This method provides insights into the mobility of lipid molecules within the plasma membrane, contributing to our understanding of membrane dynamics and function (Dupou, López, & Tocanne, 1988).

Microwave-assisted Cycloaddition Reactions

The cycloaddition reactions of 9-substituted anthracenes, including this compound derivatives, have been efficiently conducted under microwave irradiation. This method demonstrates the advantages of microwave technology in chemical synthesis, including improved reaction times, yields, and regioselectivity, offering a valuable tool for chemical transformations involving anthracene derivatives (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Hydrogen Bonding and Sensory Applications

Unique hydrogen bonds between the hydrogen atom at the 9 position of anthracene and anions have been identified, leading to applications in sensory technology. These anthracene derivatives act as colorimetric and fluorescent chemosensors for the recognition of ions like fluoride, showcasing the potential of anthracene-based compounds in the development of new sensory materials (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Photomechanical Actuators

9-Anthracenecarboxylic acid derivatives, through reversible photodimerization reactions, have been shown to induce photomechanical motion in oriented crystalline microribbons. This property has implications for the development of photomechanical actuators, where light-induced twisting and bending of molecular crystals can be harnessed for mechanical work, opening new avenues in the design of light-responsive materials (Zhu, Al‐Kaysi, & Bardeen, 2011).

Photocatalytic Applications

Anthracene derivatives, including those involving this compound, have found applications in photocatalysis, demonstrating the ability to serve as photocatalysts for radical fluoroalkylation under visible light irradiation. The development of anthracene-based photocatalysts with high reducing power expands the toolkit available for conducting environmentally friendly and efficient chemical transformations using light energy (Noto, Tanaka, Koike, & Akita, 2018).

Safety and Hazards

作用機序

Target of Action

Anthraquinones, a group of compounds to which 9-(2-hydroxyethyl)anthracene belongs, have been reported to interact with various biological targets, including enzymes and cellular receptors .

Mode of Action

For instance, some anthraquinones have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

They can also affect the polyketide pathway, resulting in the formation of hydroxylated anthraquinones .

Pharmacokinetics

These studies suggest that anthraquinones are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Anthraquinones have been reported to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 9-(2-Hydroxyethyl)anthracene can be influenced by various environmental factors. For instance, the solubility of the compound in water and its partition coefficient can affect its bioavailability and distribution in the body . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .

特性

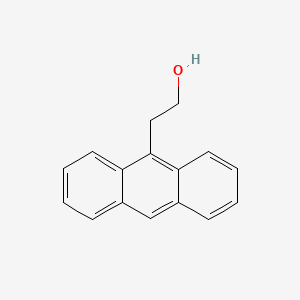

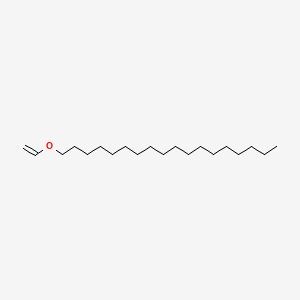

IUPAC Name |

2-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMQYHQWUWCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299969 | |

| Record name | 9-Anthraceneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54060-73-0 | |

| Record name | 9-Anthraceneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)